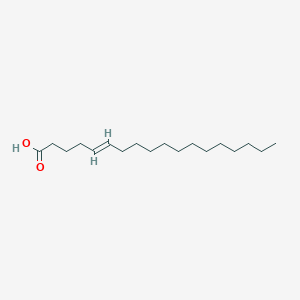
Tetrabromogold(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabromogold(1-) can be synthesized through the reaction of gold(III) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving gold(III) bromide in water and then adding potassium bromide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium tetrabromoaurate.
Industrial Production Methods: Industrial production of tetrabromogold(1-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabromogold(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold or lower oxidation state gold compounds.
Substitution: It can undergo ligand exchange reactions where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or thiols under mild conditions.
Major Products:
Oxidation: Formation of gold(III) compounds.
Reduction: Formation of elemental gold or gold(I) compounds.
Substitution: Formation of gold complexes with different ligands.
Applications De Recherche Scientifique
Tetrabromogold(1-) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of tetrabromogold(1-) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Sodium tetrabromoaurate
- Potassium tetrabromoaurate
- Gold(III) bromide
Comparison: Tetrabromogold(1-) is unique due to its specific oxidation state and ligand environment. Compared to other gold compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
AuBr4- |
|---|---|
Poids moléculaire |
516.58 g/mol |
Nom IUPAC |
tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
Clé InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
SMILES |
Br[Au-](Br)(Br)Br |
SMILES canonique |
Br[Au-](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)

![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)




![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
